1-Chloronaphthalen-2-yl diethylcarbamate
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Overview
Description
1-Chloronaphthalen-2-yl diethylcarbamate is an organic compound with the molecular formula C15H16ClNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a carbamate functional group
Mechanism of Action
Target of Action
It’s worth noting that carbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are generally known to inhibit the action of enzymes, which can lead to various physiological effects .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways, often leading to the inhibition of enzyme activity .
Result of Action
Carbamates, in general, are known to cause various physiological effects due to their interaction with enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloronaphthalen-2-yl diethylcarbamate typically involves the reaction of 1-chloronaphthalene with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloronaphthalen-2-yl diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced carbamate derivatives.
Scientific Research Applications
1-Chloronaphthalen-2-yl diethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Chloronaphthalen-2-yl diethylcarbamate can be compared with other similar compounds, such as:
1-Chloronaphthalen-2-yl methylcarbamate: Similar structure but with a methyl group instead of a diethyl group.
1-Chloronaphthalen-2-yl phenylcarbamate: Contains a phenyl group instead of a diethyl group.
1-Chloronaphthalen-2-yl ethylcarbamate: Contains an ethyl group instead of a diethyl group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
(1-chloronaphthalen-2-yl) N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-3-17(4-2)15(18)19-13-10-9-11-7-5-6-8-12(11)14(13)16/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRQWUARULYKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=CC=CC=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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